Keliximab
CAS No.: 174722-30-6
Cat. No.: VC0222275
Molecular Formula: C35H64O7
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174722-30-6 |
|---|---|
| Molecular Formula | C35H64O7 |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Binding Properties
Keliximab demonstrates high specificity in its binding profile, with activity limited to human and chimpanzee CD4 molecules . This specificity is reflected in its binding affinity, as detailed in Table 1.
Table 1: Binding Properties of Keliximab
The high binding affinity of Keliximab for CD4 explains its potent immunomodulatory effects observed in both preclinical and clinical studies.
Mechanism of Action
Keliximab exerts its therapeutic effects through several mechanisms targeting CD4+ T-cells:
CD4 Receptor Targeting
CD4 is a surface antigen primarily expressed on helper/initiator T lymphocytes, playing a crucial role in immune regulation . On T helper cells, CD4 functions in conjunction with the T cell receptor as an accessory protein by binding MHC Class II antigens on antigen-presenting cells and initiating protein kinase p56lck signal transduction .
Cellular Effects
Keliximab's interactions with CD4+ cells produce several significant effects:
These mechanisms provide the basis for Keliximab's potential therapeutic applications in immune-mediated diseases where CD4+ T-cells play a pathogenic role.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
Studies in transgenic mice bearing human CD4 molecules on their T cells have characterized Keliximab's pharmacokinetic properties . After intravenous administration at doses ranging from 5-125 mg/kg, Keliximab exhibited dose-dependent kinetics that were adequately described by a two-compartment model with saturable elimination from both compartments .
Pharmacodynamic Effects
The pharmacodynamic effects of Keliximab have been extensively studied in both animal models and human subjects. Key findings include:
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Dose-dependent reduction in circulating CD4+ T-cells that recover gradually
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Decreased expression of activation markers (CD25, HLA-DR) and memory/naive markers (CD45RO, CD45RA) on CD4+ cells
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No significant changes in CD4+ cell expression of IFN-gamma, IL-4, or IL-5
In comparative studies with clenoliximab (an IgG4 isotype anti-CD4 antibody), Keliximab demonstrated greater potency and efficiency in depleting CD4+ T-cells at equivalent doses .
Preclinical Studies
In Vitro Studies
In vitro research has established Keliximab's mechanisms at the cellular level:
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Dose-dependent binding to CD4+ thymoma cell line SupT1 with an ED50 of 0.2 μg/mL (at concentrations of 0.01-10 μg/mL with 30 minutes exposure)
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Inhibition of T-cell proliferation and IL-2 production in primary human plasmablastic lymphomas (PBLs) with IC50 values of 10-30 ng/mL
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Mediation of cell-cell adhesion with an ED50 of 20 ng/mL (at concentrations of 1-1000 ng/mL with 5 minutes exposure)
Cytokine Modulation
An important finding from preclinical studies was Keliximab's differential effect on cytokine expression. The antibody caused an initial up-regulation of interleukin-2 (IL-2) and gamma interferon, followed by transient down-regulation of IL-4 and IL-10 . This pattern suggests Keliximab has the capability of modulating the function of remaining CD4+ cells without causing general immunosuppression.
Clinical Studies
Rheumatoid Arthritis Investigation
Development Status
Despite showing promise in clinical trials, Keliximab appears to have been discontinued after reaching Phase 3 trials . Originally developed by SmithKline Beecham Pharmaceuticals (later GSK Plc), the compound was investigated for both asthma and rheumatoid arthritis . The database shows that it was considered an inactive compound as of April 5, 2025, suggesting that active development had ceased .
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